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Compound of Interest

Compound Name:
1,2,2,6,6-Pentamethylpiperidin-4-

ol

Cat. No.: B032324 Get Quote

In the realm of advanced materials and specialty chemicals, certain molecular architectures

serve as indispensable platforms for innovation. 1,2,2,6,6-Pentamethylpiperidin-4-ol (CAS

No. 2403-89-6), hereafter referred to as PMP-ol, is a prime example of such a foundational

intermediate.[1][2] Characterized by a piperidine ring heavily substituted with methyl groups

and a reactive hydroxyl functionality, PMP-ol possesses a unique combination of steric

hindrance and chemical accessibility.[3] This structure confers exceptional thermal and

oxidative stability, making it a critical precursor for high-performance additives, most notably

Hindered Amine Light Stabilizers (HALS).[3]

This guide offers a comprehensive technical exploration of PMP-ol, moving beyond a simple

recitation of data to explain the causal relationships between its structure, properties, and

applications. The content herein is designed for researchers, chemists, and drug development

professionals who require a deep, field-proven understanding of this versatile compound.

Part 1: Core Physicochemical and Structural
Properties
The unique behavior of PMP-ol is a direct consequence of its molecular structure. The five

methyl groups surrounding the piperidine nitrogen create significant steric hindrance. This

bulkiness is not a liability; rather, it is the cornerstone of the molecule's utility. It protects the

amine functionality, preventing unwanted side reactions and enabling the formation of highly

stable nitroxide radicals, a critical feature for its role in HALS.[4][5] The hydroxyl group at the 4-
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position provides a convenient and reactive site for chemical modification, allowing PMP-ol to

be readily incorporated into larger, more complex molecular systems via reactions like

esterification.[3]

Table 1: Key Physicochemical Properties of 1,2,2,6,6-Pentamethylpiperidin-4-ol

Property Value Source(s)

CAS Number 2403-89-6 [1][2]

Molecular Formula C₁₀H₂₁NO [3]

Molecular Weight 171.28 g/mol [3]

Appearance
White to light yellow crystalline

solid/flakes
[1][3][6]

Melting Point 70 - 76 °C [3][6]

Boiling Point ~238 °C @ 760 mmHg [3][6]

Density ~0.967 g/mL [3]

Flash Point ~118 °C [6][7]

Water Solubility 4.8 g/100 mL (20 °C)

pH 11.1 (4 g/L aqueous solution) [6]

Part 2: Synthesis and Mechanistic Insights
The reliable synthesis of PMP-ol is crucial for its widespread application. The most prevalent

and well-documented laboratory method is the N-methylation of its precursor, 2,2,6,6-

tetramethyl-4-piperidinol, via the Eschweiler-Clarke reaction.

Causality of the Eschweiler-Clarke Reaction
This reaction is an elegant example of reductive amination. Formaldehyde serves as the

source of the methyl group, while formic acid acts as the reducing agent. The reaction

proceeds through the formation of an iminium ion intermediate when the secondary amine of

the precursor attacks the formaldehyde. The formate anion then delivers a hydride to the
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iminium carbon, completing the methylation and releasing carbon dioxide. The choice of this

method is driven by its high yield, use of inexpensive reagents, and straightforward workup.[8]

[9]

Inputs

Reaction Steps

Output

2,2,6,6-Tetramethyl-4-piperidinol

1. Mix Precursor, CH₂O, HCOOH

Formaldehyde (CH₂O)
Formic Acid (HCOOH)

2. Heat / Reflux (e.g., 7 hours)

3. Cool & Make Basic (e.g., KOH/NaOH)

4. Extract with Organic Solvent (e.g., Ether)

5. Dry & Purify (e.g., Evaporation, Sublimation)

1,2,2,6,6-Pentamethylpiperidin-4-ol
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Caption: Workflow for the Eschweiler-Clarke synthesis of PMP-ol.

Experimental Protocol: Laboratory-Scale Synthesis of
PMP-ol
This protocol is a self-validating system; successful completion yields a product whose physical

and spectroscopic properties can be readily confirmed against established data.

Reagent Charging: In a round-bottomed flask equipped with a reflux condenser, combine

2,2,6,6-tetramethyl-4-hydroxypiperidine (1.0 eq), an aqueous solution of formaldehyde (37%,

~1.2 eq), and formic acid (~2.0 eq).[8][9]

Reaction: Heat the mixture on a steam bath or in a heating mantle to reflux for approximately

7 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the

starting material is consumed.[8][9]

Workup - Neutralization: After cooling the reaction mixture to room temperature, carefully

pour it into ice water. Make the solution basic (pH > 10) by the slow addition of a strong

base, such as sodium hydroxide or potassium hydroxide. This step is crucial to deprotonate

the product and facilitate its extraction.[8][9]

Workup - Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract it

multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane.[8]

Isolation and Purification: Combine the organic extracts and dry them over an anhydrous

drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying

agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude

product.[9]

Final Purification: The resulting white solid can be further purified by sublimation or

recrystallization to yield high-purity PMP-ol.[9] A typical yield for this procedure is around

85%.[8]

For industrial-scale production, alternative methods such as catalytic hydrogenation using

paraformaldehyde and a solid catalyst in a fixed-bed reactor are often employed due to

improved safety, efficiency, and environmental considerations.[10]
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Part 3: The Core Application - A Gateway to
Hindered Amine Light Stabilizers (HALS)
The primary industrial value of PMP-ol is its role as a precursor to HALS.[3] Polymers, when

exposed to UV radiation and oxygen, undergo photo-oxidative degradation, a process that

generates destructive free radicals. This leads to material failure, characterized by

discoloration, brittleness, and loss of mechanical strength. HALS are additives that dramatically

inhibit this degradation.[4][11]

Unlike UV absorbers, which function by absorbing UV radiation, HALS operate by scavenging

the free radicals produced during photo-oxidation.[11][12] This is accomplished through a

regenerative catalytic process known as the Denisov Cycle.[4][13]

The Denisov Cycle: A Regenerative Scavenging
Mechanism
The efficacy and longevity of HALS are due to their ability to be regenerated rather than

consumed during the stabilization process.[4][11]

Activation: The hindered amine (N-H or N-R) is oxidized to a stable aminoxyl (nitroxyl) radical

(R₂NO•).

Trapping: This nitroxyl radical is a highly efficient scavenger. It traps polymer alkyl radicals

(P•) to form an amino ether (NOR).

Regeneration: The amino ether can then react with a polymer peroxy radical (POO•),

regenerating the nitroxyl radical and forming non-radical, stable products.[13]

This cyclic process allows a single HALS molecule to neutralize many radicals, providing

exceptionally long-term protection to the polymer matrix.[5][11]
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Caption: The regenerative Denisov Cycle for polymer stabilization by HALS.

Part 4: Spectroscopic and Analytical
Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized PMP-ol.

The following data are indicative of the correct structure.

Table 2: Key Spectroscopic Data for 1,2,2,6,6-Pentamethylpiperidin-4-ol
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Technique Key Signals / Observations Source(s)

¹H NMR (CDCl₃)

δ (ppm): ~3.9 (m, 1H, -CHOH),

~2.2 (s, 3H, N-CH₃), ~1.8 (d,

2H), ~1.4 (dd, 2H), ~1.1 (s,

6H), ~1.0 (s, 6H)

[8]

¹³C NMR (CDCl₃)

δ (ppm): ~63.9 (-CHOH),

~55.3, ~50.1, ~33.3 (N-CH₃),

~28.0, ~20.5

[8]

Mass Spec. (GC-MS)
m/z: 171 (M⁺), 156 ([M-15]⁺,

loss of CH₃)
[2][8]

FTIR

Broad peak ~3300-3500 cm⁻¹

(O-H stretch), multiple peaks

~2800-3000 cm⁻¹ (C-H stretch)

[2][14]

Raman

Strong C-H stretching and

bending modes characteristic

of the alkyl framework.

[14][15]

Part 5: Safety, Handling, and Hazard Mitigation
As with any laboratory chemical, a thorough understanding of the associated hazards is critical

for safe handling. PMP-ol is classified as a hazardous substance.

Hazard Identification:

H302: Harmful if swallowed.[7]

H314: Causes severe skin burns and eye damage.[6][7]

H317: May cause an allergic skin reaction.[7]

Signal Word: Danger.[6][7]

Recommended Handling Protocols:
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Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid

inhalation of dust.[7]

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant

gloves, safety goggles, and a face shield to prevent skin and eye contact.[6]

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink,

or smoke in the work area.[6]

Spill Management: In case of a spill, avoid dust formation. Evacuate personnel and

remove all sources of ignition. Collect the spilled material using non-sparking tools and

place it in a suitable container for disposal.[7]

First Aid Measures:

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin

with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

[6][7]

Eye Contact: Immediately rinse cautiously with water for several minutes, removing

contact lenses if present and easy to do. Seek immediate medical attention.[6][7]

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center

or doctor immediately.[6][7]

Disposal: Dispose of contents and container to an approved chemical waste disposal plant in

accordance with local, state, and federal regulations.[6][7]

Conclusion
1,2,2,6,6-Pentamethylpiperidin-4-ol is more than a mere chemical intermediate; it is an

enabling molecule whose unique sterically hindered structure is fundamental to the

performance of modern polymer stabilizers. Its synthesis is well-understood, its reactivity is

versatile, and its primary application in HALS technology provides critical long-term protection

to materials exposed to environmental stressors. A thorough understanding of its chemical

properties, synthesis, and handling requirements, as detailed in this guide, is essential for any
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scientist or researcher aiming to leverage its capabilities in the development of advanced

materials, pharmaceuticals, and other specialty chemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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